XCC

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

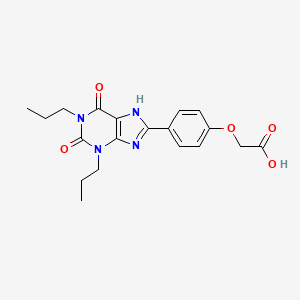

2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5/c1-3-9-22-17-15(18(26)23(10-4-2)19(22)27)20-16(21-17)12-5-7-13(8-6-12)28-11-14(24)25/h5-8H,3-4,9-11H2,1-2H3,(H,20,21)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMMGCYGCFXBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20914271 | |

| Record name | [4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96865-83-7 | |

| Record name | 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096865837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Interactions of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine, a notable antagonist of adenosine receptors. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical binding affinity data, detailed experimental methodologies, and the underlying signaling pathways to elucidate its pharmacological profile.

Core Mechanism of Action: Selective Adenosine A1 Receptor Antagonism

8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine is a xanthine derivative that primarily functions as a competitive antagonist at adenosine receptors. The available data indicates a significant potency and selectivity for the A1 adenosine receptor subtype. This selective antagonism is the cornerstone of its mechanism of action, leading to the modulation of various downstream signaling cascades.

Quantitative Analysis of Receptor Binding

To provide a comparative context for the antagonistic potency of xanthine derivatives, the following table summarizes the binding affinities (Ki) of the closely related and highly selective A1 antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), at different adenosine receptor subtypes.

| Compound | Receptor Subtype | Ki (nM) | Tissue/Cell Source |

| DPCPX | Adenosine A1 | 0.45 | Rat Fat Cells |

| Adenosine A2 | 330 | Human Platelets |

Data sourced from a study on the antagonist properties of DPCPX.[2][3]

Experimental Protocols

The determination of binding affinities and functional antagonism of compounds like 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine relies on standardized and reproducible experimental protocols.

Radioligand Binding Assay

This assay is fundamental in determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the A1 adenosine receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from a tissue or cell line endogenously or recombinantly expressing the adenosine A1 receptor (e.g., rat brain cortex).

-

Incubation: A constant concentration of a radiolabeled A1-selective antagonist (e.g., [3H]DPCPX) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Adenylyl Cyclase Activity Assay

This functional assay assesses the ability of an antagonist to block the agonist-mediated inhibition of adenylyl cyclase.

Objective: To determine the functional antagonism of the test compound at the A1 adenosine receptor.

Methodology:

-

Cell Culture and Treatment: Cells expressing the A1 adenosine receptor are pre-incubated with the test compound at various concentrations.

-

Agonist Stimulation: The cells are then stimulated with a known A1 receptor agonist (e.g., N6-cyclopentyladenosine - CPA) to inhibit adenylyl cyclase activity.

-

cAMP Production: Adenylyl cyclase is then stimulated with forskolin, and the production of cyclic AMP (cAMP) is measured.

-

Quantification: The intracellular cAMP levels are quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ability of the test compound to reverse the agonist-induced inhibition of cAMP production is quantified, and the concentration that produces 50% of the maximal effect (EC50) is determined.

Signaling Pathways and Visualizations

The antagonism of the A1 adenosine receptor by 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine interrupts the canonical signaling pathway initiated by adenosine. The A1 receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).

A1 Adenosine Receptor Signaling Pathway

Caption: Antagonism of the A1 adenosine receptor by 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine.

Experimental Workflow for Binding Affinity Determination

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine exerts its pharmacological effects through the selective antagonism of the A1 adenosine receptor. This action inhibits the downstream signaling cascade that normally leads to a decrease in intracellular cAMP levels. The provided data on a close structural analog, along with standardized experimental protocols, offer a robust framework for understanding and further investigating the therapeutic potential of this compound. Future studies should focus on obtaining direct binding affinity data for 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine across all adenosine receptor subtypes to fully delineate its selectivity and potency.

References

- 1. 8-Aryl-and 8-cycloalkyl-1,3-dipropylxanthines: further potent and selective antagonists for A1-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine is a xanthine derivative of interest in pharmacological research. Understanding its physicochemical properties is fundamental for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details relevant experimental protocols for their determination, and explores associated signaling pathways. While specific experimental data for 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine is limited in publicly available literature, this guide leverages data from closely related compounds and established methodologies to provide a thorough reference for researchers.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. The following tables summarize the available computed data for 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine and experimental data for the structurally similar compound, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), for comparative reference.

Table 1: Computed Physicochemical Properties of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine [1]

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂N₄O₅ | PubChem |

| Molecular Weight | 386.4 g/mol | PubChem |

| IUPAC Name | 2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetic acid | PubChem |

| CAS Number | 96865-83-7 | PubChem |

| Synonyms | XCC, 2-[4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid | PubChem |

Note: The above data are computationally generated and have not been experimentally verified in the available literature.

Table 2: Experimental Physicochemical Properties of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) (Reference Compound)

| Property | Value | Source |

| Melting Point | 191-194 °C | Not explicitly found, but inferred from synthesis papers. |

| Solubility | Insoluble in water; Soluble in DMSO (>10 mg/mL), ethanol (4 mg/mL), and 0.1 M NaOH (2 mg/mL).[2] | Sigma-Aldrich |

| pKa | Not explicitly found. |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental protocols. The following sections detail the methodologies for measuring melting point, solubility, and pKa.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a thermometer or a digital temperature sensor is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is raised at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded as the melting point range.

A sharp melting point range (typically < 2 °C) is indicative of a pure compound.

Solubility Determination

Solubility is a critical parameter influencing a drug's bioavailability.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different physiological pH values, which affects its solubility, absorption, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent for poorly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound is in its ionized form.

Signaling Pathways

Xanthine derivatives, including 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine, are known to interact with various biological targets. The two primary signaling pathways of relevance are the adenosine receptor pathway and the xanthine oxidase pathway.

Adenosine Receptor Signaling

Xanthine derivatives are well-known antagonists of adenosine receptors (A₁, A₂A, A₂B, and A₃). This antagonism can modulate numerous physiological processes.

Caption: Adenosine Receptor Antagonism by Xanthine Derivative.

Xanthine Oxidase Pathway

Xanthine oxidase is a key enzyme in purine metabolism. While the primary interaction of many therapeutic xanthines is with adenosine receptors, the structural similarity to endogenous purines suggests potential interactions with enzymes like xanthine oxidase.

Caption: Xanthine Oxidase Catalyzed Purine Metabolism.

Experimental Workflow

The characterization of a novel compound like 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine follows a logical workflow from synthesis to comprehensive physicochemical profiling.

Caption: General Experimental Workflow for Compound Characterization.

Conclusion

References

8-Cyclopentyl-1,3-dimethylxanthine (8-CMPX): A Technical Guide to a Selective A1 Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Cyclopentyl-1,3-dimethylxanthine (8-CMPX), also known as 8-Cyclopentyltheophylline (8-CPT), is a potent and highly selective antagonist of the A1 adenosine receptor. This technical guide provides an in-depth overview of 8-CMPX, focusing on its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used for its characterization. Quantitative data on its binding affinity and selectivity are presented, alongside detailed protocols for key assays. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Adenosine is a ubiquitous purine nucleoside that plays a crucial role in regulating a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The A1 adenosine receptor (A1AR) is of particular interest as a therapeutic target due to its involvement in cardiovascular, neuronal, and renal functions. The development of selective antagonists for the A1AR is a key area of research for potential treatments of various pathologies. 8-Cyclopentyl-1,3-dimethylxanthine (8-CMPX) has emerged as a valuable pharmacological tool and a lead compound for drug discovery due to its high affinity and selectivity for the A1AR.

Pharmacological Profile of 8-CMPX

Binding Affinity and Selectivity

8-CMPX exhibits high affinity for the human A1 adenosine receptor and displays significant selectivity over other adenosine receptor subtypes. The binding affinities (Ki) and inhibitory concentrations (IC50) are critical parameters for quantifying the potency and selectivity of an antagonist. The data presented below is compiled from various studies to provide a comprehensive profile.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Antagonist Potency (pA2) | Selectivity vs. A1 | Reference |

| Human A1 | 0.45 | 9.35 | - | [1] |

| Human A2A | 330 | - | ~733-fold | [1] |

| Human A2B | >10,000 | - | >22,000-fold | [2] |

| Human A3 | 1700 | - | ~3778-fold |

Note: Data is compiled from multiple sources and experimental conditions may vary. 8-CMPX is often used interchangeably with 8-CPT in the literature. The pA2 value is a measure of the potency of an antagonist.

A1 Adenosine Receptor Signaling Pathway

The A1 adenosine receptor is primarily coupled to the inhibitory G protein, Gi/o. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to the physiological effects mediated by the A1AR. 8-CMPX, as a competitive antagonist, blocks the binding of adenosine and other agonists to the A1AR, thereby preventing the initiation of this signaling cascade.

Experimental Protocols

The characterization of a selective antagonist like 8-CMPX involves a series of well-defined experimental procedures. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves the use of a radiolabeled ligand that binds to the receptor of interest.

Objective: To determine the affinity of 8-CMPX for the A1 adenosine receptor.

Materials:

-

Membrane preparations from cells expressing the human A1 adenosine receptor.

-

[³H]-DPCPX (a high-affinity A1-selective antagonist radioligand).

-

8-CMPX (unlabeled competitor).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/B).

-

Scintillation cocktail.

-

96-well plates.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the A1AR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

50 µL of membrane preparation (typically 10-50 µg of protein).

-

50 µL of [³H]-DPCPX at a concentration near its Kd (e.g., 0.5 nM).

-

50 µL of various concentrations of 8-CMPX (e.g., from 10⁻¹¹ to 10⁻⁵ M) or buffer for total binding.

-

For non-specific binding, add a high concentration of a non-radiolabeled A1-selective ligand (e.g., 10 µM CPA).

-

-

Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value (the concentration of 8-CMPX that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Objective: To determine the functional potency of 8-CMPX as an A1AR antagonist.

Materials:

-

CHO-K1 cells stably expressing the human A1 adenosine receptor.

-

Adenosine (or a stable A1 agonist like N⁶-Cyclopentyladenosine, CPA).

-

8-CMPX.

-

Forskolin (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

Cell culture medium and plates.

Procedure:

-

Cell Culture: Plate the A1AR-expressing CHO-K1 cells in 96-well plates and grow to 80-90% confluency.

-

Pre-treatment: On the day of the assay, replace the culture medium with serum-free medium containing 0.5 mM IBMX and incubate for 30 minutes at 37°C.

-

Antagonist Incubation: Add various concentrations of 8-CMPX to the wells and incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of adenosine (typically the EC80 concentration for cAMP inhibition) and 10 µM forskolin to all wells (except for the basal control) and incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: The data will show that in the absence of the antagonist, adenosine inhibits the forskolin-stimulated cAMP accumulation. In the presence of increasing concentrations of 8-CMPX, this inhibition will be reversed. Plot the cAMP levels against the logarithm of the 8-CMPX concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Schild equation can be used to calculate the pA2 value, which is a measure of the antagonist's potency.

Experimental and Drug Discovery Workflow

The characterization and development of a selective GPCR antagonist like 8-CMPX follows a structured workflow, from initial identification to lead optimization.

Conclusion

8-Cyclopentyl-1,3-dimethylxanthine is a cornerstone tool for studying the A1 adenosine receptor. Its high potency and selectivity make it an invaluable ligand for in vitro and in vivo research. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with 8-CMPX and other A1AR antagonists. Further research into the structure-activity relationships of 8-CMPX and its analogs will continue to drive the development of novel therapeutics targeting the A1 adenosine receptor.

References

The Structural Ballet of 8-Aryl-1,3-Dipropylxanthines: An In-depth Guide to Their Structure-Activity Relationship at Adenosine Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 8-aryl-1,3-dipropylxanthines, a class of compounds renowned for their potent and selective antagonism of adenosine receptors. This document details the synthetic methodologies, pharmacological evaluation, and the nuanced interplay between structural modifications and biological activity, offering a valuable resource for the design of novel adenosine receptor antagonists.

Introduction: The Therapeutic Promise of Adenosine Receptor Antagonism

Adenosine is a ubiquitous neuromodulator that exerts its physiological effects through four G-protein coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. While the stimulation of A₁ receptors generally leads to inhibitory effects, A₂A receptor activation is typically stimulatory. Consequently, antagonists of these receptors have garnered significant interest for their therapeutic potential in a range of disorders, from neurodegenerative diseases to renal dysfunction. The xanthine scaffold, particularly with substitutions at the 1, 3, and 8 positions, has proven to be a fertile ground for the development of potent and selective adenosine receptor antagonists. This guide focuses on the 1,3-dipropylxanthine series, with a particular emphasis on the impact of 8-aryl substituents on their affinity and selectivity for A₁ and A₂A adenosine receptors.

Core Structure and Synthetic Strategy

The foundational structure of the compounds discussed herein is the 1,3-dipropylxanthine core. The crucial determinant of their pharmacological profile is the nature of the substituent at the 8-position. The general synthetic approach to 8-aryl-1,3-dipropylxanthines involves the condensation of 5,6-diamino-1,3-dipropyluracil with a variety of aryl aldehydes or carboxylic acids.

Below is a generalized workflow for the synthesis of these compounds.

Structure-Activity Relationship (SAR) Analysis

The affinity of 8-aryl-1,3-dipropylxanthines for adenosine receptors is profoundly influenced by the electronic and steric properties of the substituent on the 8-aryl ring. The following tables summarize the quantitative data from a series of synthesized analogues, illustrating these relationships.

Impact of Aryl Ring Substitution on A₁ and A₂A Receptor Affinity

The data presented below is derived from competitive radioligand binding assays, with Ki values representing the inhibitory constant of the compounds at the respective receptors. Lower Ki values indicate higher binding affinity.

| Compound | 8-Aryl Substituent | A₁ Ki (nM) | A₂A Ki (nM) | Selectivity (A₂A Ki / A₁ Ki) |

| 1 | Phenyl | 150 | 1200 | 8 |

| 2 | 4-Hydroxyphenyl | 80 | 2500 | 31 |

| 3 | 4-Methoxyphenyl | 75 | 3000 | 40 |

| 4 | 4-Nitrophenyl | 350 | 1500 | 4.3 |

| 5 | 4-Aminophenyl | 120 | 1800 | 15 |

| 6 | 4-Carboxyphenyl | 250 | 4000 | 16 |

| 7 | 4-Sulfamoylphenyl | 45 | 1500 | 33 |

| 8 | 4-Carbamoylphenyl | 60 | 2000 | 33 |

| 9 | 2-Hydroxyphenyl | 90 | 4500 | 50 |

| 10 | 2-Hydroxy-4-methoxyphenyl | 30 | 2700 | 90 |

| 11 | 2,4-Dihydroxyphenyl | 110 | 5000 | 45 |

Key Observations:

-

Electron-donating groups at the para-position of the phenyl ring, such as hydroxyl and methoxy groups (compounds 2 and 3), generally enhance A₁ receptor affinity compared to the unsubstituted phenyl ring (compound 1).[1]

-

Electron-withdrawing groups at the para-position, like a nitro group (compound 4), tend to decrease A₁ affinity.

-

The introduction of a hydroxyl group at the ortho-position of the phenyl ring significantly increases selectivity for the A₁ receptor (compound 9).[1]

-

The combination of an ortho-hydroxyl and a para-methoxy group (compound 10) results in the most selective A₁ antagonist in this series, with a 90-fold selectivity over the A₂A receptor.[1]

-

Polar substituents such as sulfamoyl and carbamoyl groups at the para-position also confer good A₁ potency and selectivity.[1]

Experimental Protocols

General Synthesis of 8-Aryl-1,3-dipropylxanthines

Materials: 5,6-diamino-1,3-dipropyluracil, appropriate aryl aldehyde, dimethylformamide (DMF), sodium bisulfite.

Procedure:

-

A solution of 5,6-diamino-1,3-dipropyluracil (1 mmol) and the corresponding aryl aldehyde (1.1 mmol) in DMF (10 mL) is prepared.

-

A solution of sodium bisulfite (1.2 mmol) in water (1 mL) is added dropwise to the reaction mixture.

-

The mixture is heated at 100 °C for 2-4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (50 mL).

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Adenosine Receptor Binding Assays

The affinity of the synthesized compounds for A₁ and A₂A adenosine receptors is determined through competitive radioligand binding assays.

A₁ Receptor Binding Assay:

-

Radioligand: [³H]8-Cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX)

-

Tissue Preparation: Rat brain cortical membranes

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Procedure:

-

Rat brain cortical membranes (50-100 µg of protein) are incubated with a fixed concentration of [³H]DPCPX (e.g., 0.5 nM) and varying concentrations of the test compound.

-

The incubation is carried out at 25 °C for 60-90 minutes.

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

-

The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a known A₁ antagonist (e.g., 1 µM DPCPX).

-

IC₅₀ values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

-

A₂A Receptor Binding Assay:

-

Radioligand: [³H]CGS 21680

-

Tissue Preparation: Rat striatal membranes

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂

-

Procedure:

-

Rat striatal membranes (100-200 µg of protein) are incubated with a fixed concentration of [³H]CGS 21680 (e.g., 10 nM) and varying concentrations of the test compound.

-

The incubation is performed at 25 °C for 60 minutes.

-

The assay is terminated by rapid vacuum filtration, as described for the A₁ receptor assay.

-

Filters are washed with ice-cold assay buffer.

-

Radioactivity is quantified by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a known A₂A agonist (e.g., 10 µM NECA).

-

IC₅₀ values are calculated and converted to Ki values.

-

The workflow for the radioligand binding assay is depicted below.

Adenosine Receptor Signaling Pathways

The antagonism of A₁ and A₂A adenosine receptors by 8-aryl-1,3-dipropylxanthines modulates downstream signaling cascades. The following diagram illustrates the canonical signaling pathways associated with these receptors.

Conclusion

The 8-aryl-1,3-dipropylxanthine scaffold represents a versatile platform for the development of potent and selective adenosine receptor antagonists. The structure-activity relationships delineated in this guide underscore the critical role of the 8-aryl substituent in modulating receptor affinity and selectivity. Specifically, the presence of ortho-hydroxyl and para-electron-donating groups on the phenyl ring is a key determinant for high A₁ receptor affinity and selectivity. The detailed experimental protocols provided herein offer a practical framework for the synthesis and pharmacological evaluation of novel analogues. This in-depth understanding of the SAR of 8-aryl-1,3-dipropylxanthines is instrumental for the rational design of next-generation adenosine receptor modulators with enhanced therapeutic profiles.

References

In Vitro Characterization of Compound XCC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the in vitro characterization of Compound XCC, a potent kinase inhibitor. For the purposes of this guide, the well-characterized, broad-spectrum kinase inhibitor Staurosporine is used as a model compound to illustrate the experimental workflow and data presentation for a typical kinase inhibitor. This guide details the methodologies for key biochemical and cell-based assays, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental processes. The objective is to provide a robust framework for researchers engaged in the preclinical evaluation of novel kinase inhibitors.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide range of cellular processes, including signal transduction, metabolism, transcription, and cell cycle progression. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The in vitro characterization of a novel kinase inhibitor, here designated as Compound this compound, is a critical first step in the drug discovery pipeline. This process involves a series of biochemical and cell-based assays designed to determine the compound's potency, selectivity, and mechanism of action.

This guide will use Staurosporine, an alkaloid isolated from the bacterium Streptomyces staurosporeus, as a practical example for Compound this compound. Staurosporine is known for its potent, albeit non-selective, inhibition of a wide range of protein kinases, making it an excellent tool for illustrating the principles of in vitro kinase inhibitor characterization.[1]

Biochemical Characterization: Kinase Inhibition Profile

The initial step in characterizing a kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. This is typically achieved through biochemical assays that measure the ability of the compound to inhibit the enzymatic activity of each kinase.

Data Presentation: Kinase Inhibition Profile of Compound this compound (Staurosporine as a model)

The inhibitory activity of Compound this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of the compound is assessed by comparing its IC50 values across a diverse panel of kinases.

| Kinase Target | IC50 (nM) | Reference |

| Serine/Threonine Kinases | ||

| Protein Kinase Cα (PKCα) | 2 | [2] |

| Protein Kinase Cγ (PKCγ) | 5 | [2] |

| Protein Kinase Cη (PKCη) | 4 | [2] |

| Protein Kinase A (PKA) | 15 | [2] |

| cGMP-dependent Protein Kinase (PKG) | 18 | [2] |

| S6 Kinase (S6K) | 5 | [2] |

| Calcium/calmodulin-dependent protein kinase II (CaMKII) | 20 | [2] |

| Tyrosine Kinases | ||

| c-Fgr | 2 | [2] |

| Lyn | 20 | [2] |

| Syk | 16 | [2] |

| v-Src | 6 | [2] |

| Cell Cycle Kinases | ||

| cdc2 | 9 | [2] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate in vitro characterization of a compound. The following sections provide step-by-step methodologies for a typical biochemical kinase assay and a cell-based viability assay.

Biochemical Kinase Assay (Radiometric Filter Binding Assay)

This protocol describes a radiometric assay to measure the activity of a protein kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate protein or peptide.

Materials:

-

Purified active protein kinase

-

Kinase-specific substrate (e.g., histone H1 for PKC)

-

Compound this compound (Staurosporine)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM dithiothreitol, 1 mM CaCl₂)[3]

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

-

Microcentrifuge tubes

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, the purified kinase, and its specific substrate.

-

Add varying concentrations of Compound this compound (or vehicle control, e.g., DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.[3]

-

Wash the P81 paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[3]

-

Dry the P81 paper squares and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of Compound this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay: Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[4][5]

Materials:

-

Human cancer cell line (e.g., HeLa)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Compound this compound (Staurosporine)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[7]

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Compound this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[6]

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[4]

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration of Compound this compound relative to the vehicle-treated cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization of Pathways and Workflows

Diagrams are powerful tools for visualizing complex biological processes and experimental designs. The following sections provide Graphviz diagrams illustrating a general experimental workflow for in vitro compound characterization and a representative signaling pathway affected by Compound this compound.

Experimental Workflow for In Vitro Characterization

Caption: General workflow for the in vitro characterization of a kinase inhibitor.

Simplified Protein Kinase C (PKC) Signaling Pathway Inhibition

Caption: Inhibition of the PKC signaling pathway by Compound this compound.

Conclusion

The in vitro characterization of a novel compound is a multifaceted process that provides crucial insights into its therapeutic potential. By employing a systematic approach that includes biochemical profiling, cell-based assays, and robust data analysis, researchers can effectively evaluate the potency, selectivity, and mechanism of action of a candidate molecule. The use of a well-characterized compound like Staurosporine as a model, as demonstrated in this guide, provides a clear and practical framework for these essential preclinical studies. The data and methodologies presented herein serve as a foundational guide for scientists and professionals in the field of drug discovery and development.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. selleckchem.com [selleckchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. broadpharm.com [broadpharm.com]

- 6. researchhub.com [researchhub.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Novel Xanthine Derivatives

Xanthine, a purine base found in most human body tissues and fluids, serves as a pivotal scaffold in medicinal chemistry. Its derivatives, most notably caffeine and theophylline, are widely recognized for their diverse pharmacological effects.[1][2] The therapeutic potential of the xanthine core continues to drive research into the discovery and synthesis of novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles for various biological targets. This guide provides a comprehensive overview of synthetic strategies, experimental protocols, and biological activities associated with this important class of compounds.

Synthetic Strategies for Xanthine Derivatives

The chemical synthesis of xanthine derivatives offers a pathway to create molecular diversity that is crucial for drug development.[1] Several strategies have been established, with the Traube synthesis being the most classical and widely adopted method. Modern adaptations and alternative routes have also been developed to improve efficiency and yield.

Traube Synthesis

The Traube synthesis, a foundational method, involves the construction of the pyrimidine ring followed by the fusion of the imidazole ring.[3] The general pathway starts with the condensation of urea or a substituted urea with cyanoacetic acid to form a cyanoacetyl urea intermediate. This intermediate undergoes ring closure in the presence of an alkali to yield a 6-aminouracil derivative.[4] Subsequent nitrosation, reduction to a diamine, and cyclization with a one-carbon source (like formic acid or triethyl orthoformate) completes the xanthine core.[3]

Synthesis of 8-Substituted Xanthines

The C8 position of the xanthine scaffold is a common site for modification to modulate pharmacological activity. A primary method involves condensing a 5,6-diaminouracil derivative with various reagents:[4]

-

Carboxylic Acids: Direct melting or condensation with a coupling agent followed by cyclization with sodium hydroxide.[4]

-

Aldehydes: Condensation to form an imine (benzylidene derivative), followed by oxidative cyclization using reagents like thionyl chloride or diethyl azodicarboxylate.[3][4]

Modern Synthetic Approaches

To improve reaction times and yields, modern techniques have been applied to xanthine synthesis:

-

Microwave-Assisted Synthesis: This method significantly shortens reaction times for the imidazole ring closure step, particularly when using triethyl orthoformate. High yields can be achieved even on a gram scale with simplified purification.[5]

-

One-Pot Synthesis: Several procedures have been developed to combine multiple steps into a single reaction vessel, increasing overall efficiency.[6]

Experimental Protocols

Detailed methodologies are critical for reproducibility in chemical synthesis. Below are representative protocols for key steps in the synthesis of xanthine derivatives.

Protocol 1: Microwave-Assisted Synthesis of 1-Propargylxanthine[5]

-

Reactants: A mixture of 1 g (5.5 mmol) of 5,6-diamino-3-propargyluracil and 6 mL of triethyl orthoformate is prepared in a 10 mL pressure tube with a stirrer.

-

Microwave Irradiation: The mixture is subjected to microwave irradiation for 5 minutes, operating at 120 W and reaching a temperature of 160 °C.

-

Workup and Purification: Upon completion, the reaction mixture is cooled. The solid product is filtered off and washed with 10 mL of diethyl ether.

-

Recrystallization: The crude product is recrystallized from water to yield pure 1-propargylxanthine.

Protocol 2: Synthesis of 7-benzyl-2-chloro-hexahydropurin-6-one[7]

-

Step A (Benzylation): Xanthine (3.8 mmol) is mixed with anhydrous K2CO3 (4 mmol) in DMF. Benzyl chloride is added at room temperature to yield the 7-benzyl derivative.

-

Step B (Chlorination): The 2-keto group of the 7-benzyl compound is reacted with phosphorous oxychloride (POCl3) to obtain the 2-chloro derivative.

-

Purification: The resulting residue is purified through recrystallization using an appropriate solvent system like ethylacetate-methanol.

Protocol 3: Synthesis of 8-(2-nitroaryl) xanthines[3]

-

Starting Material: 5,6-diamino-1,3-dimethyluracil is synthesized from N,N-dimethyl urea and cyanoacetic acid via nitrosation and reduction.

-

Condensation: The diamino derivative is treated with a substituted 2-nitrobenzaldehyde to form the corresponding benzylidene intermediate.

-

Cyclization: The intermediate is cyclized by refluxing in thionyl chloride to afford the desired 8-(2-nitroaryl) xanthine derivative.

Biological Activity and Key Signaling Pathways

Xanthine derivatives exert their effects by interacting with several key biological targets. The two most prominent mechanisms are adenosine receptor antagonism and phosphodiesterase (PDE) inhibition.

Adenosine Receptor Antagonism

Adenosine is a central nervous system depressant.[2] Xanthine derivatives, structurally similar to adenosine, can bind to and block adenosine receptors (A1, A2A, A2B, A3), thereby inhibiting its effects.[2][5] This blockade leads to stimulant effects, such as increased wakefulness and bronchodilation.[2][7] The development of selective antagonists for specific receptor subtypes is a major goal in drug discovery, with implications for inflammatory disorders like asthma and COPD.[8]

Phosphodiesterase (PDE) Inhibition

PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[9] By inhibiting PDEs, xanthine derivatives increase intracellular levels of these second messengers.[9] In the airways, elevated cAMP leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation.[7][9] This mechanism is central to the use of theophylline in managing asthma.[7]

Quantitative Data and Structure-Activity Relationships (SAR)

The systematic modification of the xanthine scaffold allows for the exploration of structure-activity relationships, guiding the design of more effective drugs.

Synthetic Yields

The efficiency of a synthetic route is a critical factor in drug development. The table below summarizes yields for selected xanthine derivatives synthesized via different methods.

| Compound No. | R1 Substituent | R2 Substituent | R3 Substituent | R4 Substituent | % Yield | Reference |

| 26 | H | H | H | H | 85 | [4] |

| 27 | H | H | Cl | H | 82 | [4] |

| 28 | H | H | NO2 | H | 75 | [4] |

| 29 | H | H | H | Cl | 80 | [4] |

| 30 | H | H | Cl | Cl | 78 | [4] |

| Table 1: Percentage yields of synthesized xanthin-8-yl-benzenesulfonamide derivatives.[4] |

Biological Activity Data

SAR optimization aims to improve biological potency and pharmacokinetic properties. Researchers identified two novel A2B adenosine receptor antagonists with high binding affinity and good oral bioavailability.

| Compound | A2B Ki (nM) | A2B Functional Potency (nM) | Oral Bioavailability (Mice) | Reference |

| 31 | 1 | 0.9 | 27% | [8] |

| 65 | 1.5 | 4 | 65% | [8] |

| Table 2: Pharmacological data for novel A2B adenosine receptor antagonists.[8] |

Further studies have shown that introducing certain pesticidal active moieties into the caffeine structure can result in compounds with moderate insecticidal activity.[10] For example, compound 2f showed a 53.3% lethality rate at 2 mg/L towards Culex pipiens pallens.[10]

Drug Discovery Workflow

The development of novel xanthine derivatives follows a structured workflow from initial design to in vivo evaluation. This process is iterative, with data from each stage informing the next round of molecular design.

Conclusion

The xanthine scaffold remains a highly valuable framework in modern drug discovery.[1][6] Established synthetic routes like the Traube synthesis, enhanced by modern techniques such as microwave assistance, provide robust platforms for generating diverse chemical libraries. Through systematic structural modifications, particularly at the C8 position, researchers continue to develop novel derivatives with high affinity and selectivity for targets like adenosine receptors. The integration of computational design, efficient synthesis, and rigorous biological evaluation will continue to unlock the full therapeutic potential of this versatile molecular class.

References

- 1. Xanthine scaffold: scope and potential in drug development. - ePrints@CFTRI [ir.cftri.res.in]

- 2. Caffeine - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. 5.14 Xanthine Derivatives – Fundamentals of Nursing Pharmacology – Mohawk College Edition [ecampusontario.pressbooks.pub]

- 8. go.drugbank.com [go.drugbank.com]

- 9. healthwire.pk [healthwire.pk]

- 10. Synthesis and biological activities of novel methyl xanthine derivatives [journal.hep.com.cn]

Pharmacological Profile of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (CMPX/XCC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine, also known as CMPX or Xanthine Carboxylic Congener (XCC), is a synthetic derivative of xanthine that has been instrumental in the development of selective adenosine receptor antagonists. This technical guide provides a comprehensive overview of the pharmacological profile of CMPX, with a focus on its binding affinity at the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for researchers in pharmacology and drug discovery.

Introduction

Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are crucial regulators of a wide array of physiological processes, making them attractive targets for therapeutic intervention. The four subtypes, A₁, A₂ₐ, A₂ₑ, and A₃, exhibit distinct tissue distribution and signaling properties. Xanthine derivatives, such as caffeine and theophylline, are well-known non-selective adenosine receptor antagonists. The quest for subtype-selective antagonists has led to the synthesis of numerous analogues, including 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (CMPX/XCC). This compound has served as a key pharmacological tool and a structural scaffold for the development of more potent and selective ligands, particularly for the A₂ₑ adenosine receptor.

Receptor Binding Profile

The affinity of CMPX for the four human adenosine receptor subtypes has been characterized through competitive radioligand binding assays. The equilibrium dissociation constant (Kᵢ) values quantify the affinity of the ligand for the receptor, with lower values indicating higher affinity.

| Receptor Subtype | Kᵢ (nM) |

| Human A₁ | 137 ± 22 |

| Human A₂ₐ | 430 ± 50 |

| Human A₂ₑ | 38.6 ± 4.5 |

| Human A₃ | 560 ± 110 |

| Table 1: Binding affinities (Kᵢ) of CMPX at human adenosine receptor subtypes expressed in HEK-293 cells. Data extracted from Jacobson et al., 1999. |

The data clearly indicates that CMPX exhibits the highest affinity for the human A₂ₑ adenosine receptor, with moderate affinity for the A₁ receptor and lower affinities for the A₂ₐ and A₃ subtypes.

Functional Activity

In vivo studies have demonstrated that CMPX acts as an adenosine receptor antagonist. It has been shown to antagonize the physiological effects mediated by both A₁ and A₂ adenosine receptors. For instance, CMPX was found to be more potent in antagonizing the effects of adenosine analogs on heart rate (an A₁-mediated response) than on blood pressure (an A₂-mediated response) in vivo[1]. This antagonistic activity is consistent with its structural classification as a xanthine derivative.

Signaling Pathways

Adenosine receptors modulate intracellular signaling cascades primarily through their interaction with heterotrimeric G proteins. The A₁ and A₃ receptors typically couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A₂ₐ and A₂ₑ receptors predominantly couple to Gₛ proteins, activating adenylyl cyclase and increasing cAMP production. As an antagonist, CMPX blocks the binding of adenosine to these receptors, thereby preventing these downstream signaling events.

Experimental Protocols

The pharmacological characterization of CMPX involves standard in vitro assays to determine its binding affinity and functional activity at adenosine receptors.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Kᵢ) of CMPX for each adenosine receptor subtype.

References

The Affinity Landscape of 8-CMPX: A Technical Guide to Adenosine Receptor Binding

For Immediate Release

This technical guide provides a comprehensive overview of the binding affinity of 8-Cyclopentyl-1,3-dimethylxanthine (8-CMPX), a potent and selective antagonist of adenosine receptors. Designed for researchers, scientists, and professionals in drug development, this document delves into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways associated with adenosine receptor subtypes.

Executive Summary

8-Cyclopentyl-1,3-dimethylxanthine (8-CMPX), also known as 8-Cyclopentyltheophylline (8-CPT), is a xanthine derivative that has been instrumental in the study of purinergic signaling. Its high affinity and selectivity, particularly for the A1 adenosine receptor subtype, have made it a valuable pharmacological tool. This guide synthesizes the available binding affinity data, outlines the common experimental protocols used to determine these values, and visualizes the downstream signaling cascades initiated by adenosine receptor activation.

Quantitative Binding Affinity of 8-CMPX

The binding affinity of 8-CMPX to the four human adenosine receptor subtypes (A1, A2A, A2B, and A3) is typically determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The data presented below is a summary from multiple sources to provide a comprehensive view.

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Reference |

| A1 | 8-CMPX (DPCPX) | 3.9 | Human | [1] |

| A2A | 8-CMPX (DPCPX) | 130 | Human | [1] |

| A2B | 8-CMPX (DPCPX) | 1000 | Human | [1] |

| A3 | 8-CMPX (DPCPX) | 4000 | Human | [1] |

| A1 | 8-CMPX (Compound 2a) | 10.9 | - | [2] |

| A2 | 8-CMPX (Compound 2a) | 1440 | - | [2] |

| A1 | 8-CMPX (DPCPX) | 0.45 | Rat | [3] |

| A2 | 8-CMPX (DPCPX) | 330 | Human (platelets) | [3] |

Note: 8-CMPX is often referred to as 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) in the literature. Ki values can vary between studies due to differences in experimental conditions such as radioligand choice, cell line, and buffer composition.

Experimental Protocols: Radioligand Binding Assay

The determination of 8-CMPX binding affinity is predominantly achieved through in vitro radioligand binding assays. Below is a detailed methodology for a typical competition binding experiment.

Materials and Reagents

-

Cell Membranes: Membranes from cell lines stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-DPCPX for A1, [³H]-CGS 21680 for A2A).

-

Competitor Ligand: Unlabeled 8-CMPX.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, often supplemented with MgCl₂.

-

Non-specific Binding Determiner: A high concentration of a non-selective adenosine receptor agonist or antagonist (e.g., NECA).

-

Scintillation Cocktail and Vials.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Experimental Workflow

A competition binding assay is performed to determine the IC₅₀ (the concentration of the unlabeled ligand that displaces 50% of the specific binding of the radioligand), which is then used to calculate the Ki value.

Figure 1: A representative workflow for a competitive radioligand binding assay.

Data Analysis: Cheng-Prusoff Equation

The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

-

[L] is the concentration of the radioligand.

-

Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, thereby influencing intracellular cyclic AMP (cAMP) levels.

A1 and A3 Receptor Signaling

The A1 and A3 adenosine receptors couple to inhibitory G proteins (Gᵢ/Gₒ). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Figure 2: A1 and A3 receptor signaling pathway.

A2A and A2B Receptor Signaling

Conversely, the A2A and A2B adenosine receptors couple to stimulatory G proteins (Gₛ). Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

Figure 3: A2A and A2B receptor signaling pathway.

Conclusion

8-CMPX is a cornerstone tool for adenosine receptor research, demonstrating high affinity and selectivity for the A1 receptor subtype. Understanding its binding characteristics is crucial for the accurate interpretation of experimental results and for the design of novel therapeutic agents targeting the purinergic system. The methodologies and signaling pathway diagrams presented in this guide offer a foundational resource for professionals in the field.

References

Preliminary Research on the Biological Activity of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine: A Technical Guide

Disclaimer: As of October 2025, publicly available scientific literature and databases do not contain specific biological activity data for 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine. This document, therefore, provides a preliminary research overview based on the well-established biological activities of structurally related 8-phenylxanthine derivatives. The content herein is intended to guide researchers, scientists, and drug development professionals in hypothesizing the potential activity of the target compound and in designing future experimental investigations.

Introduction

Xanthine derivatives have long been a subject of medicinal chemistry research due to their diverse pharmacological effects. The substitution pattern on the xanthine core, particularly at the 8-position, plays a crucial role in determining their biological targets and activity. This guide focuses on the anticipated biological profile of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine, a member of the 8-phenylxanthine class. Based on extensive structure-activity relationship (SAR) studies of analogous compounds, it is strongly posited that this molecule will function as an antagonist of adenosine receptors.

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are categorized into four subtypes: A1, A2A, A2B, and A3. These receptors are ubiquitously expressed and modulate a wide array of physiological processes, including cardiovascular function, neurotransmission, inflammation, and respiration. Consequently, adenosine receptor antagonists are valuable tools for both basic research and therapeutic development.

Postulated Biological Activity: Adenosine Receptor Antagonism

The core structure of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine, featuring a dipropylxanthine scaffold with a substituted phenyl ring at the 8-position, is a hallmark of potent adenosine receptor antagonists. The nature of the substituents on the xanthine ring and at the 8-position dictates the affinity and selectivity for the different adenosine receptor subtypes.

For instance, the closely related compound, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) , is a highly potent and selective antagonist for the A1 adenosine receptor.[1][2] This suggests that the 1,3-dipropyl substitution pattern on the xanthine core is favorable for A1 receptor binding. The replacement of the cyclopentyl group in DPCPX with a 4-(carboxymethyloxy)phenyl group in the compound of interest is expected to modulate its affinity and selectivity profile. The presence of the carboxymethyloxy group introduces a polar, acidic moiety which could influence interactions with the receptor binding pocket and alter pharmacokinetic properties.

Quantitative Data for a Structurally Related Analog: 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

To provide a quantitative perspective, the following tables summarize the binding affinity (Ki) and inhibitory constants for DPCPX at various adenosine receptor subtypes. This data is presented as a surrogate to guide expectations for the biological activity of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine.

| Compound | Receptor Subtype | Tissue/Cell Line | Ki (nM) | Reference |

| DPCPX | A1 | Rat Fat Cells | 0.45 | [1] |

| DPCPX | A2 | Human Platelets | 330 | [1] |

| Compound | Receptor Subtype | Species | Ki (nM) |

| DPCPX | Human A1 | 3.9 | |

| DPCPX | Human A2A | 130 | |

| DPCPX | Human A2B | 50 | |

| DPCPX | Human A3 | 4000 |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the biological activity of xanthine-based adenosine receptor antagonists, using DPCPX as an example.

Radioligand Binding Assay for Adenosine A1 Receptor Affinity

This protocol is used to determine the binding affinity of a test compound for the A1 adenosine receptor.

-

Membrane Preparation: Membranes are prepared from a tissue or cell line known to express the A1 adenosine receptor (e.g., rat brain cortex). The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Binding Reaction: The membrane suspension is incubated with a radiolabeled A1 receptor antagonist (e.g., [3H]DPCPX) and varying concentrations of the unlabeled test compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Functional Assay: Inhibition of Adenylate Cyclase

This assay assesses the functional antagonism of the A1 adenosine receptor, which is a Gi-coupled receptor that inhibits adenylate cyclase.

-

Cell Culture: A cell line expressing the A1 adenosine receptor (e.g., rat fat cells) is cultured.

-

Adenylate Cyclase Stimulation: The cells are treated with an agent that stimulates adenylate cyclase (e.g., forskolin) in the presence of an A1 receptor agonist (e.g., N6-cyclopentyladenosine, CPA) and varying concentrations of the test compound.

-

cAMP Measurement: After incubation, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a commercially available cAMP assay kit (e.g., ELISA-based).

-

Data Analysis: The ability of the test compound to reverse the agonist-induced inhibition of cAMP production is quantified. The data is plotted to determine the IC50 of the antagonist.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the A1 adenosine receptor and a typical experimental workflow for screening adenosine receptor antagonists.

Caption: A1 Adenosine Receptor Signaling Pathway.

Caption: Experimental Workflow for Antagonist Screening.

Conclusion and Future Directions

While direct experimental data for 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine is currently unavailable, the extensive body of research on 8-substituted xanthines provides a strong foundation for predicting its biological activity. It is highly probable that this compound will act as an adenosine receptor antagonist. The key questions for future research will be to determine its affinity and selectivity profile across the four adenosine receptor subtypes. The presence of the 4-(carboxymethyloxy)phenyl group may confer unique properties, potentially leading to a novel pharmacological tool or therapeutic lead.

Researchers interested in this compound should begin by synthesizing it and then proceed with a comprehensive screening against all four adenosine receptors using both radioligand binding and functional assays, as outlined in this guide. Subsequent studies could then explore its in vivo efficacy in relevant disease models.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine, a xanthine derivative with potential applications in pharmacological research, particularly as an adenosine receptor antagonist. The synthesis is a two-step process commencing with the preparation of the precursor 8-(4-hydroxyphenyl)-1,3-dipropylxanthine, followed by a Williamson ether synthesis to introduce the carboxymethyloxy group.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine. These values are representative for this type of synthesis and may vary based on experimental conditions and scale.

| Step | Compound Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) |

| 1 | 8-(4-Hydroxyphenyl)-1,3-dipropylxanthine | 342.39 | 75-85 | >95 |

| 2 | 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine | 400.41 | 80-90 | >98 |

Experimental Protocols

Step 1: Synthesis of 8-(4-Hydroxyphenyl)-1,3-dipropylxanthine

This procedure outlines the synthesis of the key intermediate, 8-(4-hydroxyphenyl)-1,3-dipropylxanthine, through the condensation of 5,6-diamino-1,3-dipropyluracil with 4-hydroxybenzoic acid.

Materials:

-

5,6-diamino-1,3-dipropyluracil

-

4-hydroxybenzoic acid

-

Hexamethyldisilazane (HMDS)

-

Anhydrous pyridine

-

Argon or Nitrogen gas

-

Methanol

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, combine 5,6-diamino-1,3-dipropyluracil (1 equivalent) and 4-hydroxybenzoic acid (1.1 equivalents).

-

Add anhydrous pyridine to the flask to create a stirrable suspension.

-

Under a gentle stream of argon or nitrogen, add hexamethyldisilazane (HMDS) (2.5 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add methanol to quench the reaction and precipitate the product.

-

Stir the resulting suspension for 1-2 hours in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold methanol.

-

Dry the product under vacuum to obtain 8-(4-hydroxyphenyl)-1,3-dipropylxanthine.

Step 2: Synthesis of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine

This step involves the alkylation of the phenolic hydroxyl group of 8-(4-hydroxyphenyl)-1,3-dipropylxanthine with ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the final product. This is a classic example of the Williamson ether synthesis.

Materials:

-

8-(4-hydroxyphenyl)-1,3-dipropylxanthine

-

Ethyl bromoacetate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Lithium hydroxide or Sodium hydroxide

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (1M)

-

Standard glassware for organic synthesis

Procedure:

Part A: Ether Formation

-

To a solution of 8-(4-hydroxyphenyl)-1,3-dipropylxanthine (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2-3 equivalents).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl ester intermediate.

Part B: Ester Hydrolysis

-

Dissolve the crude ethyl ester in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide or sodium hydroxide (2-3 equivalents) to the solution.

-

Stir the mixture at room temperature for 4-8 hours, or until the hydrolysis is complete (monitored by TLC).

-

Remove the THF by evaporation under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ethyl acetate) to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of 2-3 with 1M hydrochloric acid to precipitate the carboxylic acid product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine.

Visualizations

Caption: Synthetic workflow for 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine.

Caption: Logical relationship of the two-step synthesis process.

Application Notes and Protocols for 8-CPX in Competitive Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 8-Cyclopentyl-1,3-dipropylxanthine (8-CPX), also known as DPCPX, in competitive radioligand binding assays. 8-CPX is a potent and highly selective antagonist for the Adenosine A1 receptor, making it an invaluable tool for studying receptor pharmacology and for the discovery of new therapeutic agents targeting this receptor.

Introduction to 8-CPX

8-Cyclopentyl-1,3-dipropylxanthine (8-CPX) is a xanthine derivative that exhibits high affinity and selectivity for the Adenosine A1 receptor.[1][2] Its utility as a radioligand, typically tritiated ([³H]DPCPX), allows for the direct measurement of binding to the A1 receptor and for the characterization of other unlabeled compounds that compete for the same binding site.[2][3] These competitive binding assays are fundamental in determining the affinity (Ki) of test compounds for the A1 adenosine receptor.

Key Properties of 8-CPX

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄N₄O₂ | [1] |

| Molar Mass | 304.4 g/mol | [1] |

| Primary Target | Adenosine A1 Receptor | [1][4] |

| Ki for human A1R | 3.9 nM | [1] |

| Selectivity | Over 700-fold for A1 vs A2A receptors | [2][5] |

| Radiolabeled Form | [³H]DPCPX | [2][3] |

Adenosine A1 Receptor Signaling Pathway

The Adenosine A1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. 8-CPX, as a competitive antagonist, blocks the binding of agonists to the receptor, thereby preventing this downstream signaling.

Experimental Protocols

I. Membrane Preparation

A crucial first step in a radioligand binding assay is the preparation of a membrane fraction containing the receptor of interest.

Materials:

-

Tissue or cells expressing the Adenosine A1 receptor (e.g., rat brain, CHO-hA1AR cells)[3][6]

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 100 mM NaCl, pH 7.4[6]

-

Adenosine Deaminase (ADA)

-

Ultracentrifuge

Protocol:

-

Homogenize the tissue or cells in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 100,000 x g for 30-60 minutes at 4°C to pellet the membranes.[7]

-

Resuspend the membrane pellet in fresh Homogenization Buffer and repeat the centrifugation step.

-

Resuspend the final pellet in Assay Buffer.

-

Treat the membrane preparation with adenosine deaminase (ADA) (e.g., 2 IU/mL) to remove endogenous adenosine.[7]

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

Store the membrane aliquots at -80°C until use.

II. Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the affinity (Ki) of a test compound for the Adenosine A1 receptor using [³H]DPCPX.

Materials:

-

Adenosine A1 receptor-containing membranes

-

[³H]DPCPX (Radioligand)

-

Unlabeled 8-CPX (for non-specific binding determination)

-

Test compound (unlabeled)

-

Assay Buffer

-

Wash Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 100 mM NaCl, pH 7.4[6]

-

96-well filter plates (e.g., Unifilter GF/C)[6]

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: [³H]DPCPX and Assay Buffer.

-

Non-specific Binding (NSB): [³H]DPCPX and a saturating concentration of unlabeled 8-CPX (e.g., 10 µM).

-

Competition: [³H]DPCPX and a range of concentrations of the test compound.

-

-

Add the membrane preparation to each well. The final assay volume is typically 200-250 µL.[8]

-

Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.[7]

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Count the radioactivity in a liquid scintillation counter.

III. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value of the test compound.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-